The synthesis of (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride can be achieved through several methods, typically involving the reduction of appropriate precursors or through the use of cyclization reactions. One common synthetic route involves:
Technical parameters such as temperature control during reduction and the stoichiometry of reagents are critical to ensure high yields and purity of the final product.
The molecular structure of (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride features a cyclopentane ring with two amine groups attached to adjacent carbon atoms. The stereochemistry is defined by the (1S,2S) configuration, indicating specific spatial arrangements that influence its reactivity and interactions in chemical processes.
The InChI string for this compound is InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m0../s1
, which encodes its structural information.
(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride participates in various chemical reactions primarily due to its amine functionalities:
The mechanism of action for (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride largely revolves around its role as a ligand in metal coordination complexes. When it coordinates with metal ions:
This mechanism underlies its potential therapeutic applications in oncology by targeting cancer cells more effectively than normal cells due to differential uptake or metabolism.
The compound is classified under GHS hazard class as an irritant with appropriate safety measures recommended during handling.
(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride finds applications across various fields:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: